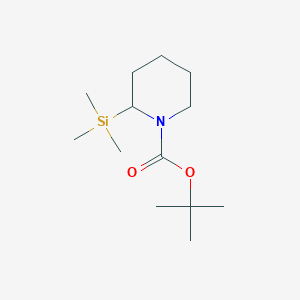

1-Boc-2-trimethylsilanylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-trimethylsilylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2Si/c1-13(2,3)16-12(15)14-10-8-7-9-11(14)17(4,5)6/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZHRPQJZZLGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454380 | |

| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-54-2 | |

| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Boc-2-trimethylsilylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Boc-2-trimethylsilylpiperidine, a versatile building block in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and unique reactivity, offering insights grounded in established chemical principles and supported by authoritative literature. This document is designed to be a practical resource for researchers engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development.

Introduction: Strategic Importance in Synthesis

1-Boc-2-trimethylsilylpiperidine is a strategically important synthetic intermediate that combines the features of a protected cyclic amine with a reactive organosilane. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[2]

The key to the unique utility of this compound lies in the trimethylsilyl (TMS) group at the 2-position. This silyl moiety serves as a masked carbanion, a nucleophilic center that can be unraveled under specific conditions to form new carbon-carbon bonds. This dual functionality makes 1-Boc-2-trimethylsilylpiperidine a powerful tool for the stereoselective elaboration of the piperidine core.

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₁₅H₃₁NOSi | |

| Molecular Weight | 285.50 g/mol | |

| Appearance | Likely a colorless to pale yellow oil | Based on similar N-Boc protected piperidines and organosilanes. |

| Boiling Point | Expected to be >200 °C at atmospheric pressure | High boiling point is typical for molecules of this size and functionality. Purification is likely achieved by vacuum distillation. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | The nonpolar nature of the Boc and TMS groups, along with the piperidine ring, suggests good solubility in a range of organic media. |

| Stability | Stable under anhydrous and aprotic conditions | The C-Si bond is generally stable but can be cleaved by fluoride ions or strong acids/bases. The Boc group is sensitive to strong acids. |

Spectroscopic Characterization (Predicted):

-

¹H NMR (in CDCl₃):

-

~0.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group.

-

~1.4 ppm (s, 9H): A characteristic singlet for the nine protons of the tert-butyl group of the Boc protector.

-

1.2-1.8 ppm (m): A complex multiplet region for the methylene protons of the piperidine ring (positions 3, 4, and 5).

-

~2.5-4.0 ppm (m): A broad and complex region for the protons at positions 2 and 6 of the piperidine ring, adjacent to the silicon and nitrogen atoms, respectively. The proton at C2 will likely be a multiplet due to coupling with the adjacent methylene protons. The protons at C6 will also show complex splitting patterns due to their diastereotopic nature and coupling to the C5 protons.

-

-

¹³C NMR (in CDCl₃):

-

~-2 ppm: Signal for the methyl carbons of the TMS group.

-

~28.5 ppm: Signal for the methyl carbons of the Boc group.

-

~20-45 ppm: A series of signals for the piperidine ring carbons (C3, C4, C5).

-

~45-60 ppm: Signals for the C2 and C6 carbons of the piperidine ring. The C2 carbon, bonded to silicon, will appear in this region.

-

~79 ppm: The quaternary carbon of the Boc group.

-

~155 ppm: The carbonyl carbon of the Boc group.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) at m/z 285 may be observed, but it could be weak.

-

Characteristic fragmentation patterns would include the loss of a methyl group from the TMS moiety (M-15), the loss of the tert-butyl group (M-57), and the loss of the entire Boc group (M-101). A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is also expected.

-

Synthesis of 1-Boc-2-trimethylsilylpiperidine

The most direct and established method for the synthesis of 1-Boc-2-trimethylsilylpiperidine involves the deprotonation of N-Boc-piperidine at the 2-position using a strong base, followed by quenching the resulting organolithium species with an electrophilic silicon source, typically trimethylsilyl chloride.

Experimental Protocol:

This protocol is adapted from the work of Coldham and coworkers.[3]

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Addition of Amine and Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by N-Boc-piperidine. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: sec-Butyllithium (s-BuLi) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the 2-lithiated intermediate. The formation of the racemic organolithium species is a key step.[3]

-

Electrophilic Quench: Trimethylsilyl chloride (Me₃SiCl) is added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for a period before being warmed to room temperature.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-Boc-2-trimethylsilylpiperidine as a colorless oil.

Causality Behind Experimental Choices:

-

Strong Base: s-BuLi is a strong, non-nucleophilic base capable of deprotonating the C-H bond at the 2-position of the piperidine ring, which is activated by the adjacent nitrogen atom.

-

TMEDA: TMEDA acts as a ligand that chelates the lithium ion, breaking up aggregates of the organolithium reagent and increasing its basicity and reactivity.

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium intermediate and prevent side reactions, such as decomposition or reaction with the solvent.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and all solvents and reagents must be anhydrous.

Diagram of the Synthetic Workflow:

Reactivity and Synthetic Applications

The synthetic utility of 1-Boc-2-trimethylsilylpiperidine stems from the reactivity of the carbon-silicon bond. The silyl group can be leveraged in several important transformations.

The Peterson Olefination

A primary application of α-silyl carbanions is the Peterson olefination, which provides a powerful method for the synthesis of alkenes.[4][5] In the context of 1-Boc-2-trimethylsilylpiperidine, this reaction would involve the deprotonation at the 2-position to generate the α-silyl carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding exocyclic alkene.

General Reaction Scheme:

-

Deprotonation: 1-Boc-2-trimethylsilylpiperidine is treated with a strong base (e.g., s-BuLi) to generate the 2-lithio-2-trimethylsilyl-N-Boc-piperidine.

-

Addition to Carbonyl: The α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxysilane.

-

Elimination:

-

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

-

Base-catalyzed elimination proceeds via a syn-elimination pathway.

-

This stereochemical divergence allows for the selective synthesis of either the (E)- or (Z)-alkene, depending on the reaction conditions and the stereochemistry of the β-hydroxysilane intermediate.[4]

Diagram of the Peterson Olefination Pathway:

Desilylation Reactions

The trimethylsilyl group can be cleaved under various conditions to generate the corresponding 2-unsubstituted piperidine. This can be useful if the silyl group is used as a temporary directing group for functionalization at another position, or if the parent N-Boc-piperidine is the desired product after a series of transformations.

Common Desilylation Conditions:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silicon-carbon bonds.

-

Acidic conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can also effect desilylation, often concurrently with Boc deprotection.

The choice of desilylation conditions will depend on the stability of other functional groups present in the molecule.

Transmetalation

The lithiated intermediate generated from 1-Boc-2-trimethylsilylpiperidine can undergo transmetalation with various metal salts (e.g., CuCN, ZnCl₂) to form other organometallic reagents. These new reagents can exhibit different reactivity and selectivity profiles, for example, in conjugate addition reactions or cross-coupling reactions.

Safety and Handling

As with all organometallic reagents and their precursors, 1-Boc-2-trimethylsilylpiperidine and the reagents used in its synthesis and reactions should be handled with appropriate care in a well-ventilated fume hood.

-

Organolithium Reagents (s-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (nitrogen or argon).

-

TMEDA: Flammable and corrosive.

-

Trimethylsilyl chloride: Flammable, corrosive, and reacts with moisture to produce HCl gas.

-

Solvents (THF, hexanes, etc.): Flammable.

Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times.

Conclusion

1-Boc-2-trimethylsilylpiperidine is a valuable and versatile building block in organic synthesis. Its ability to serve as a precursor to a nucleophilic α-piperidyl anion, combined with the stereochemical control offered by the Peterson olefination, makes it a powerful tool for the construction of complex piperidine-containing molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers looking to incorporate this reagent into their synthetic strategies.

References

-

van Staden, L. F.; Gravestock, D.; Ager, D. J. New developments in the Peterson olefination reaction. Chem. Soc. Rev.2002 , 31 (3), 195-200. [Link]

-

Liu, Z.; Yasuda, N.; Simeone, M.; Reamer, R. A. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. J. Org. Chem.2014 , 79 (23), 11792-11796. [Link]

-

O'Hagan, D. Piperidine and pyrrolidine alkaloids. Nat. Prod. Rep.2000 , 17 (5), 435-446. [Link]

-

Coldham, I.; Raimbault, S.; Whittaker, D. T. E.; Chovatia, P. T.; Leonori, D.; Patel, J. J.; Sheikh, N. S. Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. Chemistry2010 , 16 (13), 4082-4090. [Link]

-

D'yakonov, V. A.; Dzhemilev, U. M. Synthesis of N-heterocycles using metal complex catalysis. Russ. Chem. Rev.2009 , 78 (9), 809-839. [Link]

-

Singh, S.; Kumar, V.; Sharma, S. Recent advances in the synthesis of piperidine and piperidine-containing compounds. RSC Adv.2016 , 6 (98), 95764-95801. [Link]

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

-

O'Shea, D. F. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. Org. Lett.2016 , 18 (2), 336-339. [Link]

-

Das, M.; O'Shea, D. F. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Chem. Commun.2021 , 57 (33), 4015-4018. [Link]

-

Singh, S.; Singh, S.; Kumar, V. Recent advances in the synthesis of piperidines. Tetrahedron2017 , 73 (4), 331-365. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23681-23687. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 1-Boc-2-trimethylsilylpiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilylpiperidine, a versatile synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in public databases, its synthesis and reactivity are well-established through literature precedents. This guide will detail a robust synthetic protocol, outline its key physicochemical properties, and explore its diverse applications, particularly its role as a precursor to stereochemically defined piperidine derivatives. The strategic placement of the trimethylsilyl group at the 2-position of the N-Boc-protected piperidine ring opens up a rich landscape of chemical transformations, making it a valuable tool for the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The conformational rigidity of the piperidine ring also allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The functionalization of the piperidine ring, particularly at the 2-position, is a key strategy for modulating pharmacological activity. 1-Boc-2-trimethylsilylpiperidine emerges as a highly valuable building block in this context. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, enabling selective reactions at other positions of the ring. More importantly, the trimethylsilyl (TMS) group at the 2-position is not merely a placeholder; it is a versatile functional handle that can be transformed into a variety of other groups with high stereochemical control. This guide will delve into the synthesis of this important intermediate and showcase its utility in advanced organic synthesis.

Synthesis of 1-Boc-2-trimethylsilylpiperidine

The most direct and efficient method for the synthesis of 1-Boc-2-trimethylsilylpiperidine involves the deprotonation of N-Boc-piperidine at the 2-position, followed by quenching the resulting organolithium species with trimethylsilyl chloride (TMSCl). This reaction is well-documented in the work of O'Brien and coworkers, who have extensively studied the asymmetric functionalization of N-Boc-piperidine.[2]

Synthetic Workflow

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for the preparation of 1-Boc-2-trimethylsilylpiperidine.

Detailed Experimental Protocol

This protocol is adapted from the general procedures described by O'Brien et al. for the lithiation and electrophilic quenching of N-Boc-piperidine.[2]

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add N-Boc-piperidine (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add TMEDA (1.2 equiv) to the solution. Then, add s-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 3 hours. The formation of the 2-lithiated species is often indicated by a color change.

-

Quenching: Add freshly distilled TMSCl (1.5 equiv) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-2-trimethylsilylpiperidine as a colorless oil.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet at approximately 0 ppm in the ¹H NMR spectrum, integrating to 9 protons, is characteristic of the trimethylsilyl group.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₇NOSi |

| Molecular Weight | 257.45 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not determined; expected to be high |

| Solubility | Soluble in most common organic solvents (THF, DCM, EtOAc, hexanes) |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids and bases |

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.9-4.1 ppm (m, 1H): Proton on the carbon bearing the TMS group (C2-H).

-

δ ~2.7-2.9 ppm (m, 1H): One of the protons on C6.

-

δ ~1.45 ppm (s, 9H): Protons of the Boc group.

-

δ ~1.2-1.8 ppm (m, 6H): Protons on C3, C4, and C5 of the piperidine ring.

-

δ ~0.0 ppm (s, 9H): Protons of the trimethylsilyl group.

Note: Due to the presence of rotamers from the Boc group, some signals may appear broadened.[3]

Applications in Drug Development and Organic Synthesis

The synthetic utility of 1-Boc-2-trimethylsilylpiperidine lies in the diverse reactivity of the C-Si bond at the 2-position. This functionality allows for the stereoselective introduction of various substituents, making it a powerful tool for the synthesis of complex piperidine-containing molecules.

Key Reactivity Pathways

Caption: Key synthetic transformations of 1-Boc-2-trimethylsilylpiperidine.

Peterson Olefination: Synthesis of Exocyclic Alkenes

The Peterson olefination is a classic method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[4][5][6][7] In the context of 1-Boc-2-trimethylsilylpiperidine, deprotonation at the carbon bearing the TMS group, followed by reaction with an aldehyde or ketone, generates a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding 2-alkylidene-N-Boc-piperidine. This methodology provides a reliable route to exocyclic double bonds on the piperidine ring, which are valuable synthons for further functionalization.

Fleming-Tamao Oxidation: Access to 2-Hydroxypiperidines

The Fleming-Tamao oxidation allows for the conversion of a carbon-silicon bond to a carbon-oxygen bond.[1][8][9][10][11] This transformation is particularly powerful as it allows the robust trimethylsilyl group to act as a masked hydroxyl group. The oxidation is typically carried out using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, often in the presence of a fluoride source. Applying this to 1-Boc-2-trimethylsilylpiperidine provides a direct route to 1-Boc-2-hydroxypiperidine, a key intermediate for the synthesis of more complex piperidine derivatives, including many natural products and pharmaceuticals. The reaction proceeds with retention of configuration at the carbon center, making it highly valuable for asymmetric synthesis.

Protodesilylation and Electrophilic Trapping

The trimethylsilyl group can be cleaved under protic conditions (e.g., with a strong acid) or with a fluoride source (e.g., TBAF) to generate a carbanion at the 2-position of the piperidine ring. This in situ generated nucleophile can then be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups at this position. This approach offers an alternative to the direct deprotonation of N-Boc-piperidine and can be advantageous in certain contexts, particularly when the electrophile is not compatible with the strongly basic conditions of the initial lithiation.

Conclusion

References

-

Coldham, I.; O'Brien, P.; Patel, J. J.; Raimbault, S.; Sanderson, A. J.; Stead, D.; Whittaker, D. T. E. Asymmetric deprotonation of N-Boc-piperidines. Tetrahedron: Asymmetry2007 , 18 (17), 2113-2119. [Link]

- Fleming, I. The Fleming-Tamao Oxidation. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 7, pp 583–607.

-

Gawley, R. E.; Low, E.; Zhang, Q.; Harris, R. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. J. Am. Chem. Soc.2016 , 138 (49), 15968–15976. [Link]

-

Karcz, T.; Kujawski, J.; Kujawski, J.; Bernard, M. K. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur. J. Med. Chem.2025 , 283, 118213. [Link]

-

O'Brien, P.; Coldham, I.; Sanderson, A. J.; Stead, D.; Carbone, G.; Campos, K. R. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. J. Am. Chem. Soc.2010 , 132 (21), 7260–7261. [Link]

-

O'Brien, P.; Coldham, I.; Whittaker, D. T. E.; Chovatia, P. T.; Leonori, D.; Patel, J. J.; Sheikh, N. S. Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution. Chem. Eur. J.2010 , 16 (13), 4082–4090. [Link]

-

Tamao, K.; Ishida, N.; Tanaka, T.; Kumada, M. Hydrogen peroxide oxidation of the silicon-carbon bond in organoalkoxysilanes. Organometallics1983 , 2 (11), 1694–1696. [Link]

-

Peterson Olefination. Organic Chemistry Portal. [Link]

-

Fleming-Tamao Oxidation. Organic Chemistry Portal. [Link]

-

Peterson Olefination: α-silyl carbanions to (cis or trans !!!! ) alkene. YouTube. [Link]

-

Fleming–Tamao oxidation. Wikipedia. [Link]

-

Peterson olefination from alpha-silyl aldehydes. Nat Protoc.2006 , 1(4), 2068-74. [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Org. Lett.2015 , 17(1), 114-117. [Link]

-

Tamao-Fleming Oxidations in Organic Synthesis: Carbon-Silicon Bonds as Functional Group Masks. Stoltz Group Meetings. [Link]

-

N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst. ResearchGate. [Link]

-

Fleming-Tamao Oxidation. NROChemistry. [Link]

-

Fleming–Tamao oxidation (Asymmetric synthesis): Alcohol preparation from C-Si bond oxidation. YouTube. [Link]

-

An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. ResearchGate. [Link]

-

Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. [Link]

-

Peterson Olefination. YouTube. [Link]

-

Carbonyl Chemistry :: The Peterson Olefination. Reich Research Group. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 2. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Peterson Olefination | NROChemistry [nrochemistry.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. youtube.com [youtube.com]

- 8. Fleming-Tamao Oxidation [organic-chemistry.org]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

1-Boc-2-trimethylsilanylpiperidine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-2-trimethylsilylpiperidine

Foreword: The Strategic Value of Substituted Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse functionalities. The precise control over the substitution pattern on the piperidine ring is paramount, as stereochemistry and the nature of the substituents critically influence biological activity.[2]

This guide focuses on a particularly valuable synthetic intermediate: 1-Boc-2-trimethylsilylpiperidine . The strategic placement of a tert-butoxycarbonyl (Boc) group on the nitrogen and a trimethylsilyl (TMS) group at the C2 position creates a powerful building block for drug development and complex molecule synthesis. The Boc group serves as a robust protecting group, deactivating the nitrogen to prevent unwanted side reactions while enabling controlled deprotection under acidic conditions.[3] Concurrently, the TMS group acts as a versatile synthetic handle. Silyl groups are well-established as placeholders that can be stereoselectively replaced by a wide array of electrophiles, providing a gateway to diverse 2-substituted piperidine derivatives.[4][5]

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the synthesis of 1-Boc-2-trimethylsilylpiperidine via directed lithiation and electrophilic trapping. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and present a thorough guide to its structural characterization using modern analytical techniques.

Part 1: Synthesis via Asymmetric Deprotonation and Silylation

The most effective route to 1-Boc-2-trimethylsilylpiperidine involves the direct functionalization of the N-Boc-piperidine scaffold. This is achieved through a deprotonation reaction at the C2 position, adjacent to the nitrogen atom, followed by quenching the resulting organometallic intermediate with an electrophilic silicon source.

Mechanistic Rationale and Experimental Causality

The synthesis hinges on the principle of directed ortho-metalation, adapted for a heterocyclic system. The Boc group on the piperidine nitrogen is crucial; its carbonyl oxygen acts as a directing group, coordinating to the lithium cation of the organolithium base. This coordination pre-associates the base near the C2 and C6 protons, increasing their kinetic acidity and facilitating deprotonation at these positions.

The asymmetric deprotonation-trapping of N-Boc piperidine presents significant challenges, often resulting in low yields due to the slow rate of lithiation compared to competing side reactions, such as the addition of the alkyllithium base to the carbamate carbonyl.[1][6] Overcoming this requires careful optimization of reagents and conditions.

-

Base Selection : sec-Butyllithium (s-BuLi) is the base of choice. Its steric bulk and high basicity are effective for deprotonating the α-proton without significant nucleophilic attack on the Boc group, especially at low temperatures.

-

Chiral Ligand : To achieve enantioselectivity, a chiral diamine ligand is essential. While (-)-sparteine has been traditionally used, its availability as a natural product is limited to one enantiomer. The development of "(+)-sparteine surrogates" has been a critical advancement, enabling access to the opposite enantiomer of the product.[1] The ligand complexes with s-BuLi, forming a chiral base that selectively abstracts one of the two enantiotopic C2 protons.

-

Electrophilic Trap : Trimethylsilyl chloride (Me₃SiCl) is an excellent electrophile for trapping the transient 2-lithiopiperidine intermediate. The reaction is rapid and irreversible, forming a stable C-Si bond.[1]

-

Reaction Conditions : The process must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at cryogenic temperatures (-78 °C) to stabilize the highly reactive organolithium intermediate and minimize side reactions.[1]

The sequence begins with the formation of a pre-lithiation complex between N-Boc-piperidine, s-BuLi, and the chiral diamine. This is followed by the rate-determining deprotonation step to yield the chiral N-Boc-2-piperidyllithium species, which is then quenched by Me₃SiCl to afford the desired product.[1]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Boc-2-trimethylsilylpiperidine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Role of the Trimethylsilyl Group in 1-Boc-2-trimethylsilylpiperidine: A Guide to Stereoselective Functionalization

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of countless pharmaceuticals and natural product alkaloids.[1][2] The development of methodologies for the precise, stereocontrolled introduction of substituents onto this ring system is therefore of paramount importance to drug discovery professionals. This technical guide provides an in-depth analysis of 1-Boc-2-trimethylsilylpiperidine, a versatile synthetic intermediate, focusing on the multifaceted role of the C-2 trimethylsilyl (TMS) group. Far from being a simple placeholder, the TMS group acts in synergy with the N-Boc protecting group to enable highly diastereoselective functionalization at the C-2 position. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and illustrate the synthetic utility of this powerful building block.

The Enabling Partners: A Tale of Two Groups

The unique reactivity of 1-Boc-2-trimethylsilylpiperidine arises from the synergistic interplay between the N-tert-butyloxycarbonyl (Boc) group and the C-2 trimethylsilyl (TMS) group. Understanding their individual contributions is key to appreciating their combined power.

The N-Boc Group: An Electronic and Conformational Anchor

The Boc group is one of the most common nitrogen-protecting groups in organic synthesis.[3] In the context of piperidine chemistry, its function extends beyond simply masking the reactivity of the amine. The electron-withdrawing nature of the carbamate carbonyl acidifies the adjacent protons at the C-2 and C-6 positions, making them accessible to deprotonation by strong organolithium bases.[4][5] Furthermore, the significant steric bulk of the Boc group locks the piperidine ring into a preferred chair conformation and restricts rotation, which is critical for establishing a defined stereochemical environment around the C-2 position.[5]

The Trimethylsilyl (TMS) Group: A Multifunctional Tool

While often used to protect hydroxyl groups, a carbon-bound TMS group exhibits distinct and powerful functionalities:

-

Electronic Stabilization: The silicon atom possesses empty, low-lying σ* orbitals (for the Si-C bonds) that can effectively overlap with an adjacent carbon p-orbital. This interaction, known as negative hyperconjugation, delocalizes and stabilizes a negative charge on the α-carbon.[6][7][8] This makes the proton at the silylated carbon significantly more acidic and renders the resulting α-silyl carbanion more stable and configurationally robust than its non-silylated counterpart.

-

Steric Director: The TMS group is sterically demanding. Its large volume can effectively block one face of the molecule, directing the approach of an incoming reagent to the opposite, less-hindered face.[9]

-

Versatile Synthetic Handle: The carbon-silicon bond is readily and selectively cleaved under specific conditions (e.g., using fluoride sources or acid), allowing the TMS group to be replaced by a proton (protodesilylation) or other functional groups. This "traceless" directing ability is a hallmark of its utility.

Core Directive: Stereoselective C-2 Functionalization via α-Silyl Carbanion

The primary and most powerful function of the TMS group in 1-Boc-2-trimethylsilylpiperidine is to serve as a regio- and stereochemical control element for the introduction of new substituents at the C-2 position. The overall process is a two-step sequence: diastereoselective deprotonation (lithiation) followed by electrophilic trapping.

Mechanism of Action: A Self-Validating System

The process begins with the treatment of 1-Boc-2-trimethylsilylpiperidine with a strong, sterically hindered base, typically sec-butyllithium (s-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C).

-

Deprotonation: The base selectively removes the proton from the C-2 position. This regioselectivity is absolute due to the potent acidifying and stabilizing effect of the adjacent TMS group.

-

Formation of a Lithiated Intermediate: This deprotonation generates a configurationally stable α-silyl carbanion, which exists as a lithiated species. The stereochemistry of this intermediate is controlled by the piperidine ring's chair conformation. The bulky Boc and TMS groups orient themselves equatorially to minimize steric strain, leading to the preferential removal of the axial proton and formation of an equatorially-lithiated species.

-

Electrophilic Trapping: The introduction of an electrophile (E+) results in its addition to the carbanionic center. Due to the steric shielding provided by the axial face of the piperidine ring and the bulky TMS group, the electrophile is directed to approach from the equatorial face.

-

Stereochemical Outcome: This sequence results in the formation of a new C-C bond with a defined trans relationship between the newly introduced substituent at C-2 and the TMS group, yielding a 2,2-disubstituted piperidine with high diastereoselectivity.

The workflow and underlying stereochemical logic are depicted in the following diagrams.

Caption: Stereochemical pathway for the functionalization of 1-Boc-2-trimethylsilylpiperidine.

Experimental Protocol: Diastereoselective Alkylation

This protocol describes a representative, self-validating procedure for the lithiation of 1-Boc-2-trimethylsilylpiperidine and subsequent trapping with an alkyl halide.

Materials:

-

1-Boc-2-trimethylsilylpiperidine (1.0 equiv)

-

sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 equiv)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv), freshly distilled

-

Electrophile (e.g., Benzyl bromide, 1.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-Boc-2-trimethylsilylpiperidine (1.0 equiv) and anhydrous THF (to achieve a 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

Base Addition: Add freshly distilled TMEDA (1.2 equiv) via syringe, followed by the dropwise addition of s-BuLi (1.2 equiv) over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Anion Formation: Stir the resulting deep orange/red solution at -78 °C for 1 hour. The color change is indicative of carbanion formation.

-

Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise. The color of the solution should fade to pale yellow or colorless upon complete addition.

-

Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 2,2-disubstituted piperidine product.

Validation: The success of the reaction is validated by the high diastereomeric ratio (>95:5 in many cases) observed by ¹H NMR or GC analysis of the crude product, and the isolation of the product in good yield (typically 70-90%).

| Electrophile | Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |

| Benzyl Bromide | 1-Boc-2-benzyl-2-TMS-piperidine | 85 | >98:2 |

| Iodomethane | 1-Boc-2-methyl-2-TMS-piperidine | 91 | >98:2 |

| Benzaldehyde | 1-Boc-2-(hydroxy(phenyl)methyl)-2-TMS-piperidine | 78 | 95:5 |

Synthetic Utility: The TMS Group as a Traceless Director

A key advantage of this methodology is that the TMS group, having served its purpose as a stereochemical director, can be easily removed. This "traceless" nature makes 1-Boc-2-trimethylsilylpiperidine a powerful precursor to a wide range of enantiomerically enriched 2-substituted piperidines.

Protodesilylation: Stirring the 2-substituted-2-silylpiperidine product with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with an acid like trifluoroacetic acid (TFA) in dichloromethane, efficiently cleaves the C-Si bond, replacing the TMS group with a hydrogen atom. This final step provides access to valuable 2-substituted piperidine alkaloids and pharmaceutical intermediates that would be difficult to synthesize stereoselectively via other routes. [2][10]

Caption: Synthetic pathway from the silylated starting material to the final 2-substituted piperidine.

Conclusion

In 1-Boc-2-trimethylsilylpiperidine, the trimethylsilyl group transcends its common role as a simple protecting group, acting instead as a powerful and versatile synthetic control element. Through a combination of electronic stabilization of a key carbanion intermediate and steric direction of incoming electrophiles, it enables the highly diastereoselective synthesis of 2,2-disubstituted piperidines. Its subsequent traceless removal provides a robust and reliable pathway to stereochemically pure 2-substituted piperidines, which are high-value scaffolds for the development of novel therapeutics. This methodology represents a cornerstone strategy for researchers and drug development professionals aiming to navigate the complexities of piperidine alkaloid synthesis and rationally design next-generation pharmaceuticals.

References

-

Title: Quantitative measure of .alpha.-silyl carbanion stabilization. The electron affinity of (trimethylsilyl)methyl radical Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities Source: Molecules (MDPI) URL: [Link]

-

Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society URL: [Link]

-

Title: Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate Source: White Rose eTheses Online URL: [Link]

-

Title: Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines from an α-silyl carbanion Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs Source: The Journal of Organic Chemistry URL: [Link]

-

Title: An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters Source: Journal of the American Chemical Society URL: [Link]

-

Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

-

Title: β-Silyl Effects on the Stabilities of Carbanions and Carbon-Centered Radicals Derived from Ethyl Thionacetates, Diethyl Malonates, and Ethyl Acetoacetates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Effect of Substituents on Carbanion Stability Source: Organometallic Chemistry - University of Wisconsin URL: [Link]

-

Title: The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes Source: Organic Chemistry Portal URL: [Link]

-

Title: Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis Source: Organic Letters - American Chemical Society URL: [Link]

Sources

- 1. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

reactivity of 1-Boc-2-trimethylsilanylpiperidine with electrophiles

An In-Depth Technical Guide to the Reactivity of 1-Boc-2-Trimethylsilylpiperidine with Electrophiles

Authored by a Senior Application Scientist

For inquiries, please contact [email protected]

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Consequently, methods for the precise and stereocontrolled functionalization of the piperidine ring are of paramount importance to researchers in drug development. 1-Boc-2-trimethylsilylpiperidine has emerged as a versatile and powerful building block for the synthesis of 2-substituted piperidines. This technical guide provides an in-depth exploration of the core reactivity of this reagent with a range of electrophiles. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the stereochemical implications of these transformations, offering researchers a comprehensive playbook for leveraging this reagent in their synthetic campaigns.

Introduction: The Strategic Advantage of a Silylated Piperidine

The synthesis of C2-substituted piperidines has traditionally been approached through multi-step sequences or via the deprotonation of an N-protected piperidine to generate an α-amino anion. While effective, the latter often requires cryogenic temperatures and highly basic organolithium reagents, which can limit functional group compatibility.

1-Boc-2-trimethylsilylpiperidine offers a compelling alternative. In this reagent, the trimethylsilyl (TMS) group serves as a "masked" carbanion at the C2 position. The carbon-silicon (C-Si) bond is significantly more covalent and stable than a carbon-lithium (C-Li) bond, rendering the reagent bench-stable and tolerant of a wider range of functionalities. The latent nucleophilicity of the C2 position can be unmasked under specific, often mild, conditions to react with electrophiles. This approach provides a robust platform for introducing diverse substituents at a key position of the piperidine core.

The tert-butoxycarbonyl (Boc) group is not merely a protecting group; it plays a crucial stereoelectronic role. It locks the nitrogen lone pair, preventing undesired side reactions, and its steric bulk influences the conformational preferences of the piperidine ring, which can be critical for achieving high diastereoselectivity in subsequent reactions.

Core Reactivity: Unmasking the α-Amino Anion Equivalent

The synthetic utility of 1-Boc-2-trimethylsilylpiperidine hinges on the controlled cleavage of the C-Si bond to generate a transient C2-piperidyl nucleophile. This can be achieved primarily through two distinct and complementary pathways: Fluoride-Mediated Activation and Lewis Acid-Mediated Activation.

Pathway A: Fluoride-Mediated Desilylation-Addition

The exceptional thermodynamic stability of the silicon-fluoride (Si-F) bond (bond energy ~580 kJ/mol) is the driving force for this activation pathway. Treatment of 1-Boc-2-trimethylsilylpiperidine with a fluoride source, such as tetrabutylammonium fluoride (TBAF), generates a transient pentacoordinate silicate intermediate. This intermediate readily collapses, cleaving the C-Si bond to form a C2-piperidyl anion and the stable byproduct, fluorotrimethylsilane. The in situ-generated anion is then trapped by an electrophile present in the reaction mixture.[1][2]

This method is particularly advantageous as it avoids the use of strong organometallic bases and can often be performed under milder conditions.

Caption: Mechanism of Lewis Acid-Mediated Electrophilic Substitution.

Scope of Reactivity with Electrophiles

The two activation pathways enable a broad range of electrophiles to be coupled with the 1-Boc-2-trimethylsilylpiperidine core.

Reactions with Aldehydes and Ketones

Reactions with carbonyl compounds are among the most important applications of this reagent.

-

Under Lewis Acid Conditions: The reaction proceeds via the Hosomi-Sakurai pathway to yield β-hydroxy silyl piperidines. These intermediates are often stable enough to be isolated. The true value of this approach lies in the subsequent reaction of this intermediate, known as the Peterson Olefination . [3][4] * Acidic workup leads to an anti-elimination of the hydroxyl and silyl groups, typically favoring the formation of the (E)-alkene.

-

Basic workup (e.g., with KH) promotes a syn-elimination, favoring the (Z)-alkene. This stereochemical divergence provides powerful control over the geometry of the resulting exocyclic double bond.

-

-

Under Fluoride-Mediated Conditions: The pre-formed C2-anion attacks the carbonyl electrophile to directly form a β-alkoxy piperidine after quenching. This circumvents the silyl intermediate of the Peterson olefination pathway.

Reactions with Acylating Agents

Acyl chlorides and anhydrides are excellent electrophiles for the fluoride-mediated pathway. The reaction provides a direct and efficient route to 2-acylpiperidines, which are valuable synthetic intermediates for the synthesis of alkaloids and other pharmacologically active agents. Lewis acid conditions are generally not employed for this transformation due to potential side reactions with the acylating agent.

Reactions with Alkylating Agents

While direct alkylation of the fluoride-generated C2-anion is feasible with reactive alkylating agents like methyl iodide or benzyl bromide, this reaction can be lower-yielding compared to reactions with more activated electrophiles. Competing elimination and proton transfer can be significant side reactions. For a broader scope of alkylation, transmetalation of a lithiated piperidine (generated by direct deprotonation) to a cuprate is often a more reliable strategy.

Data Presentation: Comparative Reactivity

The following table summarizes the expected outcomes for the reaction of 1-Boc-2-trimethylsilylpiperidine with representative electrophiles under the two primary activation conditions.

| Electrophile | Activation Pathway | Typical Reagents | Expected Product | Key Considerations |

| Benzaldehyde | Lewis Acid (Hosomi-Sakurai) | BF₃·OEt₂, CH₂Cl₂ | 2-(Hydroxy(phenyl)methyl)piperidine | High diastereoselectivity possible. Intermediate can undergo Peterson Olefination. |

| Benzaldehyde | Fluoride-Mediated | TBAF, THF | 2-(Hydroxy(phenyl)methyl)piperidine | Direct formation of the alcohol product. |

| Acetone | Lewis Acid (Hosomi-Sakurai) | TiCl₄, CH₂Cl₂ | 2-(2-Hydroxypropan-2-yl)piperidine | Excellent for creating quaternary centers. |

| Benzoyl Chloride | Fluoride-Mediated | TBAF, THF | 2-Benzoylpiperidine | Generally clean and high-yielding. |

| Benzyl Bromide | Fluoride-Mediated | TBAF, THF | 2-Benzylpiperidine | Moderate yields; potential for side reactions. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating in-process checks and purification guidelines.

Protocol 1: Lewis Acid-Mediated Addition to Benzaldehyde

Caption: Workflow for Lewis Acid-Mediated Addition.

-

System Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-2-trimethylsilylpiperidine (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Reagent Addition: Add benzaldehyde (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Initiation: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv) dropwise via syringe over 10 minutes. The solution may change color.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. A typical eluent system is 4:1 Hexanes:Ethyl Acetate.

-

Workup: Once the reaction is complete (typically 1-3 hours), quench by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cold bath.

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-(hydroxy(phenyl)methyl)piperidine product.

Protocol 2: Fluoride-Mediated Acylation with Benzoyl Chloride

-

System Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-2-trimethylsilylpiperidine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Reagent Addition: Add benzoyl chloride (1.2 equiv).

-

Initiation: Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC (e.g., 9:1 Hexanes:EtOAc).

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 2-benzoylpiperidine.

Conclusion and Future Outlook

1-Boc-2-trimethylsilylpiperidine stands as a robust and versatile reagent for the synthesis of 2-substituted piperidines. Its dual activation pathways—fluoride-mediated and Lewis acid-mediated—provide chemists with flexible and often mild conditions to couple a wide variety of electrophiles to the piperidine core. The ability to control the stereochemical outcome of subsequent eliminations in the Peterson olefination pathway further enhances its utility. For drug development professionals, this reagent represents a reliable tool for late-stage functionalization and the rapid generation of analog libraries, accelerating the discovery of new chemical entities. Future work in this area will likely focus on the development of catalytic, enantioselective variants of these transformations, further refining the precision with which the piperidine scaffold can be functionalized.

References

- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8046123/]

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/2479/]

- A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/32269229/]

- Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26689620/]

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [URL: https://www.ajchem-a.com/article_181169.html]

- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9904233/]

- A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. ResearchGate. [URL: https://www.researchgate.

- Peterson Olefination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. [URL: https://www.academia.edu/31754402/An_e_cient_approach_to_2_substituted_N_tosylpiperdines_asymmetric_synthesis_of_2_2_hydroxy_substituted_piperidine_alkaloids]

- Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10310219/]

- Stereoselective synthesis of alpha-silylamines by the direct addition of silyl anions to activated imines. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/15787522/]

- "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris. ScholarWorks@UARK. [URL: https://scholarworks.uark.edu/etd/3400/]

- Silyl Esters as Reactive Intermediates in Organic Synthesis. ResearchGate. [URL: https://www.researchgate.

- Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [URL: https://www.researchgate.

- TCI Practical Example: Hosomi-Sakurai Allylation via an Imine Intermediate. Tokyo Chemical Industry Co., Ltd.. [URL: https://www.tcichemicals.com/US/en/support-download/practical-examples/20231016]

- Peterson Olefination. Alfa Chemistry. [URL: https://www.alfa-chemistry.

Sources

safety and handling of 1-Boc-2-trimethylsilanylpiperidine

An In-depth Technical Guide to the Safety and Handling of 1-Boc-2-trimethylsilylpiperidine

Introduction

1-Boc-2-trimethylsilylpiperidine is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a piperidine core, a common motif in many FDA-approved drugs, with two orthogonal handles for chemical modification: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a reactive trimethylsilyl (TMS) group at the C2 position.[1] This unique arrangement allows for sequential, site-selective functionalization, making it a valuable intermediate for the synthesis of diverse libraries of substituted piperidine derivatives in the quest for novel therapeutic agents.[2][3][]

The utility of this reagent, however, is predicated on a thorough understanding of its chemical properties, particularly its reactivity and associated handling requirements. The presence of both a labile protecting group and a synthetically versatile, yet reactive, organosilane moiety necessitates stringent safety protocols. This guide provides an in-depth analysis of the safety, handling, reactivity, and synthetic context of 1-Boc-2-trimethylsilylpiperidine, designed for professionals engaged in pharmaceutical research and development.

Section 1: Hazard Identification and Safety Precautions

-

Piperidine Core : The parent piperidine molecule is a highly flammable liquid and vapor that is toxic and corrosive, capable of causing severe skin burns and eye damage.[5] While the N-Boc group mitigates the basicity and some of the reactivity of the nitrogen, the underlying heterocyclic scaffold warrants cautious handling. Related compounds like 1-Boc-piperidine and 4-Anilino-1-Boc-piperidine are classified as skin, eye, and respiratory irritants.[6]

-

Trimethylsilyl (TMS) Group : Organosilane compounds, particularly those with reactive C-Si bonds or adjacent heteroatoms, can exhibit moisture sensitivity. For instance, trimethylchlorosilane reacts violently with water and is corrosive.[7][8] While the carbon-silicon bond in the title compound is more stable, reaction with water or protic solvents, especially under acidic or basic conditions, can lead to cleavage. Certain trimethylsilyl compounds are also flammable and may form explosive mixtures with air.[9][10][11]

-

Boc Protecting Group : The Boc group is generally stable under neutral and basic conditions but is readily cleaved by acids.[12][13] It also exhibits thermal lability at elevated temperatures (typically >150 °C), decomposing into isobutylene, carbon dioxide, and the free amine.[14][15]

Table 1: Summary of Inferred Hazards

| Hazard Category | Potential Hazard Description | Rationale |

| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may cause burns. | Based on data for 1-Boc-piperidine and parent piperidine.[5][6] |

| Eye Damage/Irritation | Causes serious eye irritation. Risk of serious eye damage. | Based on data for 1-Boc-piperidine and parent piperidine.[5][6] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or aerosols. | Inferred from related N-Boc-piperidine derivatives.[6] |

| Flammability | Assumed to be a combustible solid or liquid. | The parent piperidine is highly flammable.[5] |

| Reactivity | Moisture sensitive. Reacts with strong acids and strong bases. | The TMS group can be sensitive to moisture, and the Boc group is acid-labile.[7][12] |

Section 2: Handling and Storage Protocols

Adherence to rigorous laboratory safety practices is essential when working with 1-Boc-2-trimethylsilylpiperidine. The following protocols are based on established best practices for handling reactive chemical intermediates.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper engineering controls and PPE.

-

Ventilation : All handling of 1-Boc-2-trimethylsilylpiperidine, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[16][17]

-

Personal Protective Equipment : A standard ensemble of PPE is mandatory.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Purpose |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles.[16] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and changed frequently.[16] |

| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from splashes. |

| Respiratory | Not required if handled exclusively within a fume hood. | For spill cleanup outside a hood, an air-purifying respirator may be necessary. |

Experimental Protocol: Safe Handling and Dispensing

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any incompatible materials, especially strong acids, oxidizing agents, and water.

-

Inert Atmosphere : For reactions sensitive to moisture, consider dispensing the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing : Weigh the required amount of the compound in a tared, sealed container within the fume hood. Avoid creating dust.

-

Transfer : Use a spatula for solid transfers. If the compound is a liquid or oil, use a syringe or pipette.

-

Closure : After dispensing, securely seal the container to prevent exposure to air and moisture.[16]

-

Decontamination : Clean any residual material from the spatula and weighing vessel with an appropriate organic solvent (e.g., ethyl acetate or hexane), and dispose of the rinse as hazardous waste.

Storage Requirements

Proper storage is critical to maintaining the integrity and safety of the reagent.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][17]

-

Incompatibilities : Store separately from strong oxidizing agents, strong acids, and sources of moisture.[17]

-

Ignition Sources : Keep away from heat, sparks, and open flames.

Section 3: Accidental Release and First Aid Measures

Spill Cleanup Protocol

-

Evacuate : Restrict access to the spill area.

-

Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Absorb : For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or earth.[17] Do NOT use combustible materials like paper towels as the primary absorbent.

-

Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

First Aid

Immediate action is required in case of exposure.[16]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[16]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 4: Reactivity and Stability Profile

The synthetic power of 1-Boc-2-trimethylsilylpiperidine stems from the distinct reactivity of its two key functional groups. Understanding these pathways is crucial for both its effective use and safe handling.

-

N-Boc Group (Acid and Thermal Lability) : The Boc group serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of nucleophilic and basic conditions.[12] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) via a mechanism that generates a stable tert-butyl cation. This lability dictates that the compound must be stored away from acids. Furthermore, the Boc group can be removed thermally, though this typically requires temperatures above 150 °C.[14][15]

-

C2-TMS Group (Carbanion Formation) : The trimethylsilyl group at the C2 position is the linchpin of the reagent's utility. The silicon atom stabilizes an adjacent carbanion (anion at the C2 position). Treatment with a strong, non-nucleophilic base (e.g., s-BuLi, LDA) deprotonates the C2 position to form a nucleophilic α-silyl carbanion. This intermediate can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling the introduction of new substituents at the C2 position.[18][19] This reactivity pathway is fundamental to its use in building molecular complexity. The bulky TMS group can also influence the stereoselectivity of subsequent reactions.[20]

Sources

- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.ca [fishersci.ca]

- 7. ICSC 0966 - TRIMETHYLCHLOROSILANE [inchem.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. airgas.com [airgas.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 16. fishersci.es [fishersci.es]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diastereoselective Synthesis with 1-Boc-2-trimethylsilanylpiperidine

Introduction: The Strategic Value of Substituted Piperidines and the Role of 1-Boc-2-trimethylsilanylpiperidine

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence underscores the continuous demand for synthetic methodologies that allow for the precise, stereocontrolled installation of substituents onto the piperidine ring. Achieving such control is paramount, as the spatial arrangement of functional groups profoundly dictates a molecule's biological activity and pharmacokinetic properties. This guide focuses on the application of 1-Boc-2-trimethylsilanylpiperidine as a versatile chiral building block for the diastereoselective synthesis of polysubstituted piperidines, particularly targeting the creation of trans-2,6-disubstituted products.

The strategic placement of a bulky trimethylsilyl (TMS) group at the C2 position, in concert with the conformationally influential N-Boc protecting group, provides a powerful tool for directing the stereochemical outcome of reactions at the adjacent C6 position. This application note will elucidate the mechanistic principles underpinning this stereocontrol and provide detailed protocols for the synthesis and subsequent diastereoselective functionalization of this key intermediate.

Core Principle: Conformational Control as the Basis for Diastereoselectivity

The diastereoselectivity observed in the functionalization of 1-Boc-2-trimethylsilanylpiperidine is not arbitrary; it is a direct consequence of the conformational preferences of the piperidine ring and the steric influence of the C2-substituent. The N-Boc group plays a crucial role in favoring a chair-like conformation. However, the presence of the bulky trimethylsilyl group at C2 introduces a significant A(1,3) strain, which influences the equilibrium between different chair and twist-boat conformations.

In the context of a deprotonation at the C6 position to form a lithiated intermediate, the piperidine ring will adopt a conformation that minimizes steric clashes. The bulky C2-trimethylsilyl group will preferentially occupy a pseudo-equatorial position to alleviate steric strain. This conformational locking, in turn, dictates the trajectory of an incoming electrophile, favoring its approach from the less hindered face of the molecule, leading to the formation of one diastereomer in preference to the other.

Figure 1: General workflow for the synthesis and diastereoselective functionalization.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-1-Boc-2-trimethylsilanylpiperidine

This protocol is adapted from established methods for the asymmetric deprotonation of N-Boc-piperidine. The use of the chiral ligand (-)-sparteine allows for the enantioselective formation of the C2-lithiated species, which is then quenched with trimethylsilyl chloride.

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

(-)-sparteine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of (-)-sparteine (1.2 equivalents) in anhydrous Et₂O (10 mL per mmol of N-Boc-piperidine).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of N-Boc-piperidine (1.0 equivalent) in anhydrous Et₂O (5 mL per mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Add TMSCl (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Boc-2-trimethylsilanylpiperidine.

Protocol 2: Diastereoselective C6-Alkylation of (R)-1-Boc-2-trimethylsilanylpiperidine

This protocol outlines the deprotonation at the C6 position and subsequent reaction with an electrophile. The stereochemical outcome is directed by the pre-existing C2-trimethylsilyl group.

Materials:

-

(R)-1-Boc-2-trimethylsilanylpiperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Electrophile (e.g., benzyl bromide, methyl iodide)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add a solution of (R)-1-Boc-2-trimethylsilanylpiperidine (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous Et₂O.

-

Cool the solution to -78 °C.

-

Add s-BuLi (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to -45 °C and stir for 3-5 hours to facilitate the formation of the C6-lithiated species.

-

Cool the reaction mixture back down to -78 °C.

-

Add the electrophile (1.5 equivalents) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Data Presentation: Expected Outcomes